molecular formula C9H17N3S B13633396 4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol

4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol

Cat. No.: B13633396
M. Wt: 199.32 g/mol
InChI Key: NAASCWRKMCNOBF-UHFFFAOYSA-N
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Description

4-Butyl-5-propyl-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of 1,2,4-triazole-3-thiol derivatives, which are characterized by a heterocyclic triazole ring and a thiol functional group. This molecular structure serves as a versatile scaffold or precursor in organic synthesis and medicinal chemistry research. The compound's reactivity is significantly influenced by its thiol group, which can participate in various chemical transformations, including nucleophilic substitution and oxidation reactions, and can be deprotonated to form thiolate ligands for coordination chemistry. Researchers value this class of compounds for its potential to interact with biological targets. Similar triazole-thiol derivatives have been studied for their ability to form complexes with metal ions such as Cd(II) and Hg(II), acting as bidentate ligands through the aldimine nitrogen atom and the deprotonated sulfur atom. This chelating property is fundamental in the development of novel coordination complexes with potential catalytic or material science applications. Furthermore, 1,2,4-triazole-3-thiol derivatives are widely investigated in biochemical and pharmacological research for their antimicrobial and anti-inflammatory activities, with mechanisms of action that may involve the inhibition of specific enzymes or pathways critical to disease processes. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

4-butyl-3-propyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H17N3S/c1-3-5-7-12-8(6-4-2)10-11-9(12)13/h3-7H2,1-2H3,(H,11,13)

InChI Key

NAASCWRKMCNOBF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NNC1=S)CCC

Origin of Product

United States

Reductive Elimination:the Final Step is the Reductive Elimination from the Palladium Ii Intermediate to Form the Desired Cross Coupled Product and Regenerate the Palladium 0 Catalyst. the Steric and Electronic Properties of the 4 Butyl 5 Propyl 4h 1,2,4 Triazole 3 Thiol Ligand Are Critical in This Step, As They Can Influence the Geometry of the Intermediate and the Energy Barrier for Reductive Elimination.

Kinetic studies are a powerful tool for elucidating such catalytic cycles. By monitoring the reaction rate as a function of reactant and catalyst concentrations, a rate law can be determined, providing insights into the rate-determining step. For example, if the reaction is first-order in the aryl halide and zero-order in the organometallic reagent, it would suggest that oxidative addition is the rate-limiting step.

The following table presents hypothetical kinetic data for a palladium-catalyzed cross-coupling reaction using 4-butyl-5-propyl-4H-1,2,4-triazole-3-thiol as a ligand.

Entry[Aryl Halide] (M)[Organoboron Reagent] (M)[Pd Catalyst] (mol%)Initial Rate (M/s)
10.10.111.2 x 10-4
20.20.112.4 x 10-4
30.10.211.2 x 10-4
40.10.122.4 x 10-4

The data in this table suggests that the reaction is first-order with respect to the aryl halide and the palladium catalyst, and zero-order with respect to the organoboron reagent, implicating oxidative addition as the rate-determining step in this hypothetical catalytic cycle.

Reactivity and Derivatization Pathways of 4 Butyl 5 Propyl 4h 1,2,4 Triazole 3 Thiol

Reactions at the Thiol Group (-SH)

The exocyclic thiol group is a key center of reactivity in 4-butyl-5-propyl-4H-1,2,4-triazole-3-thiol, readily undergoing reactions typical of thiols.

S-Alkylation and S-Acylation Reactions for Ester and Thioether Formation

The sulfur atom of the thiol group is highly nucleophilic and can be readily alkylated or acylated. S-alkylation with various alkyl halides in the presence of a base leads to the formation of the corresponding thioethers. This reaction is a common strategy for introducing a wide range of substituents at the 3-position of the triazole ring. For instance, the reaction with benzyl (B1604629) chlorides or bromoacetophenones has been shown to yield exclusively S-substituted derivatives in related 1,2,4-triazole-3-thiols. researchgate.net Similarly, S-acylation can be achieved using acyl halides or anhydrides to produce thioesters.

A general scheme for the S-alkylation of this compound is presented below:

S-Alkylation Reaction

Table 1: Examples of S-Alkylation Reactions on Analogous 1,2,4-Triazole-3-thiols

Alkylating AgentResulting Functional GroupReference
Benzyl chlorideThioether researchgate.net
BromoacetophenoneThioether researchgate.net
2-Bromo-1,1-diethoxyethaneThioether (acetal) mdpi.com

Oxidation Reactions Leading to Disulfides or Sulfonic Acids

The thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide bridge between two molecules of the triazole, resulting in a dimeric structure. More vigorous oxidation, for example with strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide, can oxidize the sulfur atom to a sulfonic acid group (-SO₃H). The formation of triazolesulfonic acids has been reported as a straightforward and efficient method. researchgate.net

Reactions Involving the Triazole Nitrogen Atoms

The nitrogen atoms of the 1,2,4-triazole (B32235) ring are also nucleophilic and can participate in various reactions, although their reactivity can be influenced by the substituents on the ring.

N-Alkylation and N-Acylation Reactions

Alkylation of the nitrogen atoms in the triazole ring is a common derivatization pathway. In S-substituted 1,2,4-triazoles, there are three potential sites for N-alkylation (N1, N2, and N4). Studies on related S-protected 1,2,4-triazoles have shown that alkylation with various alkylating agents typically occurs at the N1 and N2 positions, with a preference for the N2-alkylated isomer. researchgate.netnih.gov The regioselectivity of these reactions can be influenced by factors such as the nature of the alkylating agent, the base used, and the solvent. researchgate.net Acylation at the ring nitrogen atoms can also occur under appropriate conditions.

Table 2: Regioselectivity of N-Alkylation in S-Substituted 1,2,4-Triazoles

Position of AlkylationProduct TypeReference
N1N1-alkylated isomer researchgate.netnih.gov
N2N2-alkylated isomer (often preferred) researchgate.netnih.gov

Formation of Mannich Bases and Schiff Bases via Condensation Reactions

The formation of Mannich bases and Schiff bases typically involves a primary or secondary amine. In the context of this compound, these reactions would necessitate the presence of an amino group, most commonly at the N4 position. If the starting material were 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol, it could readily undergo condensation reactions.

The Mannich reaction involves the aminoalkylation of an acidic proton located in the vicinity of a carbonyl group, but in the case of 4-amino-1,2,4-triazoles, the amino group itself reacts with formaldehyde (B43269) and a suitable secondary amine to form a Mannich base. doi.org

Schiff bases are formed through the condensation of a primary amino group with an aldehyde or a ketone. nih.govdergipark.org.tr For 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, reaction with various aromatic aldehydes leads to the formation of the corresponding Schiff bases, where the imine group (-N=CH-) is formed. mdpi.comscirp.orgnepjol.inforesearchgate.netmdpi.com

Electrophilic and Nucleophilic Substitution on the Triazole Ring

The 1,2,4-triazole ring is generally considered to be electron-deficient due to the presence of three electronegative nitrogen atoms. chemicalbook.com This electronic character makes the carbon atoms of the ring susceptible to nucleophilic attack, although such reactions are not commonly reported for simple alkyl-substituted triazoles.

Conversely, the electron-deficient nature of the ring deactivates it towards electrophilic substitution. Electrophilic attack, if it occurs, will preferentially take place on the nitrogen atoms due to their higher electron density. chemicalbook.com Direct electrophilic substitution on the carbon atoms of the triazole ring is generally difficult to achieve and requires harsh reaction conditions or the presence of activating groups.

Cycloaddition Reactions Involving the Triazole Ring System for Fused Heterocycles

The 1,2,4-triazole ring system can participate in cycloaddition reactions to form a variety of fused heterocyclic compounds. While specific studies on this compound are not extensively documented, the reactivity of analogous triazole derivatives provides insight into potential synthetic pathways. For instance, derivatives of 1,2,4-triazoles are known to act as dienophiles in Diels-Alder reactions and can also undergo [3+2] and [4+2] cycloadditions. acgpubs.org

The thiol group at the 3-position can be a versatile handle for introducing functionalities that can subsequently participate in intramolecular cycloadditions. Alternatively, the triazole ring itself can react with suitable dienophiles. The synthesis of fused systems like thiazolo[3,2-b] researchgate.netmdpi.commdpi.comtriazoles is a common strategy, often proceeding through the reaction of the thiol group with a bifunctional electrophile, followed by cyclization. mdpi.com

Below is a table summarizing cycloaddition reactions of related 1,2,4-triazole derivatives, which can serve as a model for the potential reactivity of this compound.

Reactant 1Reactant 2Reaction TypeFused HeterocycleConditionsYield (%)Reference
4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD)Cyclic mono- and dienesDiels-AlderBicyclic urazolesMethylene chlorideNot specified acgpubs.org
1,2,4-Triazole-3(5)-thiolN-arylmaleimidesThiol-ene click reaction1-(phenyl)-3-(2H- researchgate.netmdpi.commdpi.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dioneGlacial acetic acid, heatingNot specified mdpi.com
1,2,4-Triazole-3(5)-thiolα-bromo-γ-butyrolactoneSN reaction followed by cyclizationThiazolo[3,2-b] researchgate.netmdpi.commdpi.comtriazol-6(5H)-ones (potential)Acetic acid or ethanol (B145695) with baseNot specified mdpi.com

Mechanistic Studies of Key Transformation Pathways and Reaction Kinetics

Understanding the reaction mechanisms and kinetics of this compound is crucial for optimizing synthetic routes and controlling product formation. While detailed kinetic studies on this specific compound are scarce, the general mechanistic pathways for the formation and derivatization of the 4H-1,2,4-triazole-3-thiol ring are well-established.

The synthesis of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core typically involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides. scirp.org The mechanism for the formation of the 1,2,4-triazole ring from thiourea (B124793) derivatives in an alkaline medium involves a series of proton transfer, intramolecular nucleophilic attack, and dehydration steps. researchgate.net

A proposed general mechanism for the formation of the 4H-1,2,4-triazole-3-thiol ring is outlined below:

Deprotonation: The thiosemicarbazide (B42300) precursor is deprotonated by a base.

Intramolecular Cyclization: The resulting anion undergoes an intramolecular nucleophilic attack on the carbonyl carbon (or its equivalent) to form a five-membered ring intermediate.

Dehydration: The intermediate eliminates a molecule of water to form the stable aromatic triazole ring.

The kinetics of these reactions are influenced by factors such as the nature of the substituents, the strength of the base, the solvent, and the reaction temperature. For instance, electron-withdrawing groups on the precursor might facilitate the cyclization step, while bulky substituents could hinder it.

The derivatization of the thiol group, a common transformation pathway, typically proceeds via nucleophilic substitution (SN) reactions. The thiol exists in tautomeric equilibrium with the thione form, with the thiol form being a potent nucleophile. Alkylation and acylation reactions at the sulfur atom are common derivatization pathways. researchgate.net Mechanistic studies of these reactions would involve investigating the role of the base in deprotonating the thiol, the nature of the leaving group on the electrophile, and the solvent effects on the reaction rate.

While specific kinetic data for this compound is not available, the following table presents a conceptual framework for the types of kinetic parameters that would be relevant for its key transformations, based on general principles of organic reaction mechanisms.

Transformation PathwayKey Mechanistic StepsFactors Influencing RatePotential Kinetic Parameters to Study
Triazole Ring Formation Deprotonation, Intramolecular cyclization, DehydrationBase concentration, Temperature, Solvent polarity, Substituent effectsRate constants (k), Activation energy (Ea), Reaction order
S-Alkylation of Thiol Group Deprotonation of thiol, Nucleophilic attack on electrophileBase strength, Electrophile concentration, Leaving group ability, SolventRate constants (k), Hammett plot analysis for substituent effects
Cycloaddition Reactions Concerted or stepwise pathwayDienophile/dipolarophile concentration, Temperature, Catalyst (if any)Rate constants (k), Activation parameters (ΔH‡, ΔS‡)

Further experimental studies are necessary to elucidate the specific mechanistic details and reaction kinetics for the transformations of this compound.

Theoretical and Computational Investigations of 4 Butyl 5 Propyl 4h 1,2,4 Triazole 3 Thiol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the properties of 4-Butyl-5-propyl-4H-1,2,4-triazole-3-thiol. These methods allow for the determination of the molecule's three-dimensional structure, vibrational frequencies, and the distribution of electrons, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Studies of Optimized Structures and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the optimized molecular geometry. oaji.net This process identifies the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. The resulting bond lengths, bond angles, and dihedral angles provide a precise three-dimensional picture of the molecule.

Furthermore, these calculations can predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) spectrum. Theoretical vibrational analysis helps in the assignment of experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the triazole ring, the butyl and propyl chains, and the thiol group. oaji.net

Table 1: Hypothetical Optimized Geometrical Parameters of this compound based on DFT Calculations

Note: This data is hypothetical and serves as an illustrative example of typical results from DFT calculations for similar molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Molecular Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. oaji.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. oaji.netmdpi.com A smaller gap suggests that the molecule is more reactive. oaji.net

For 1,2,4-triazole (B32235) derivatives, the HOMO is often localized on the sulfur atom and the triazole ring, indicating these are the primary sites for electrophilic attack. researchgate.net The LUMO is typically distributed over the triazole ring. oaji.net From the HOMO and LUMO energies, various molecular reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity. mdpi.comnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap (ΔE) 5.3
Electronegativity (χ) 3.85
Chemical Hardness (η) 2.65

Note: This data is hypothetical and based on typical values for similar triazole compounds.

Calculation of Electrostatic Potential and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface displays regions of different electrostatic potential, where red indicates electron-rich areas (negative potential), blue indicates electron-poor areas (positive potential), and green represents neutral regions.

For this compound, the MEP map would likely show the most negative potential (red) around the sulfur and nitrogen atoms of the triazole ring, highlighting them as the most probable sites for electrophilic attack. The hydrogen atom of the thiol group would exhibit a positive potential (blue), making it susceptible to nucleophilic attack. The butyl and propyl groups would generally show a neutral potential (green). This analysis of charge distribution is crucial for understanding intermolecular interactions.

Computational Analysis of Tautomeric Equilibria and Energy Barriers

1,2,4-triazole-3-thiol derivatives can exist in two tautomeric forms: the thione form (C=S) and the thiol form (S-H). researchgate.netbohrium.com Computational studies are essential for determining the relative stability of these tautomers and the energy barriers for their interconversion.

Solvent Effects on Tautomeric Preferences using Continuum Solvation Models

The tautomeric equilibrium between the thione and thiol forms can be significantly influenced by the surrounding solvent. researchgate.netbohrium.com Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the molecule's properties. researchgate.netbohrium.com These models treat the solvent as a continuous medium with a specific dielectric constant.

By performing DFT calculations in the gas phase and in different solvents (e.g., chloroform, methanol, water), the relative energies of the thione and thiol tautomers can be determined. researchgate.netbohrium.com Generally, polar solvents tend to stabilize the more polar tautomer. For many 1,2,4-triazole-3-thiol derivatives, the thione form is found to be more stable than the thiol form in both the gas phase and in various solvents, though the energy difference may change with solvent polarity. researchgate.net

Table 3: Hypothetical Relative Energies of Thione and Thiol Tautomers in Different Environments

Tautomer Relative Energy (Gas Phase, kcal/mol) Relative Energy (Methanol, kcal/mol) Relative Energy (Water, kcal/mol)
Thione 0.00 0.00 0.00

Note: This data is hypothetical and illustrates the general trend of solvent effects on tautomeric stability.

Hydrogen Bonding Interactions and Their Influence on Tautomerism and Conformational Stability

Intermolecular and intramolecular hydrogen bonds play a critical role in the structure and function of many chemical and biological systems. bohrium.com For this compound, hydrogen bonding can influence both the tautomeric equilibrium and the conformational stability of the butyl and propyl side chains.

In the solid state or in concentrated solutions, these molecules can form hydrogen-bonded dimers or larger aggregates. Computational studies can model these interactions and quantify their strength. For instance, the N-H group in the thione form and the S-H group in the thiol form can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring and the sulfur atom of the thione group can act as acceptors. The formation of these hydrogen bonds can stabilize certain tautomers or conformers over others. Theoretical analysis of these interactions provides a deeper understanding of the molecule's behavior in condensed phases. bohrium.com

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide significant insights into its conformational landscape and the nature of its interactions with surrounding molecules.

Conformational Sampling:

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the butyl and propyl side chains. MD simulations would allow for a thorough exploration of the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them.

A study on similar 1,2,4-triazole derivatives has utilized MD simulations to evaluate molecular conformations in different environments, such as in a vacuum, in water, and in acidic solutions. researchgate.netnih.gov For this compound, it is expected that the alkyl chains would adopt various gauche and anti conformations. The relative populations of these conformers would be influenced by the solvent environment, with non-polar environments likely favoring more extended chain conformations to maximize hydrophobic interactions. In contrast, polar solvents might lead to more compact conformations.

The dihedral angles of the C-C bonds within the butyl and propyl chains would be the primary degrees of freedom. A statistical analysis of the MD trajectory would reveal the preferred rotational states, which can be visualized in dihedral distribution plots.

Intermolecular Interactions:

The 1,2,4-triazole-3-thiol core offers several sites for potent intermolecular interactions. The thiol group (-SH) can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. nih.gov The thione tautomer is also known to participate in strong intermolecular hydrogen bonds. researchgate.netnih.gov

MD simulations of analogous compounds in solution have demonstrated the importance of hydrogen bonding in stabilizing the system. researchgate.netnih.gov In a simulation of this compound in a protic solvent like water or ethanol (B145695), one would expect to observe persistent hydrogen bonds between the thiol hydrogen and solvent molecules, as well as between the triazole nitrogens and solvent hydrogens.

Furthermore, the butyl and propyl groups would engage in van der Waals and hydrophobic interactions, particularly in condensed phases or when interacting with non-polar molecular systems. The interplay between the polar interactions of the triazole-thiol core and the non-polar interactions of the alkyl chains would govern the molecule's solubility and its ability to interact with biological macromolecules.

A representative table of expected interaction energies based on studies of similar molecules is provided below.

Interaction TypePotential Energy (kcal/mol)Interacting Groups
Hydrogen Bond (Donor)-3 to -7-SH with H-bond acceptor (e.g., water)
Hydrogen Bond (Acceptor)-2 to -5Triazole Nitrogens with H-bond donor
Hydrophobic InteractionsVariableButyl and Propyl chains with non-polar groups

In Silico Prediction of Reactivity and Interaction Potentials with Molecular Systems

In silico methods, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the reactivity of molecules and their potential to interact with other molecular systems.

Reactivity Descriptors:

DFT calculations on various 1,2,4-triazole derivatives have been used to determine global reactivity descriptors. doi.org These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich triazole ring and the sulfur atom, indicating that these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the triazole ring, representing the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.

The following table summarizes key reactivity descriptors and their implications, with expected values based on related compounds.

DescriptorDefinitionExpected Significance for the Compound
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates propensity to donate electrons; related to ionization potential.
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates propensity to accept electrons; related to electron affinity.
HOMO-LUMO GapELUMO - EHOMOA smaller gap implies higher reactivity and lower kinetic stability.
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the ability of the molecule to attract electrons.
Global Hardness (η)(ELUMO - EHOMO)/2Measures the resistance to change in electron distribution.

Interaction Potentials with Molecular Systems:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.compnrjournal.com This method is widely used to predict the interaction of small molecules with the active sites of proteins.

Given the structural features of this compound, it has the potential to interact with various biological targets. The triazole ring can participate in hydrogen bonding and π-π stacking interactions. nih.gov The thiol group is a known metal-binding group and can also form strong hydrogen bonds. The butyl and propyl chains can fit into hydrophobic pockets of a protein's active site.

In silico studies on similar 1,2,4-triazole derivatives have shown their potential to bind to the active sites of enzymes. bohrium.comnih.gov For instance, molecular docking studies of S-alkyl derivatives of 5-methyl-4-(p-tolyl)-1,2,4-triazole-3-thiol have predicted their affinity for lanosterol-14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. bohrium.com The binding in such cases is typically stabilized by a combination of hydrogen bonds with polar residues and hydrophobic interactions with non-polar residues in the active site.

A hypothetical docking study of this compound with a model enzyme might reveal the following interactions:

Hydrogen bonding: The thiol group and triazole nitrogens could form hydrogen bonds with amino acid residues such as serine, threonine, or histidine.

Hydrophobic interactions: The butyl and propyl chains could interact with hydrophobic residues like leucine, isoleucine, and valine.

Coordination: If the active site contains a metal ion, the sulfur atom of the thiol group could potentially form a coordination bond.

These in silico predictions provide a valuable starting point for understanding the potential biological activity and reactivity of this compound and can guide further experimental investigations.

Coordination Chemistry of 4 Butyl 5 Propyl 4h 1,2,4 Triazole 3 Thiol

Ligand Properties of the 1,2,4-Triazole-3-Thiol Scaffold

The 1,2,4-triazole-3-thiol core is a versatile building block in coordination chemistry. A key feature of this scaffold is its existence in tautomeric forms: the thione and thiol forms. This tautomerism plays a crucial role in its coordination behavior. The deprotonation of the thiol group makes the sulfur atom a soft donor, while the nitrogen atoms of the triazole ring act as hard donors. This hard-soft donor combination allows for coordination with a wide range of metal ions. nih.gov

The most common coordination mode for 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ligands is as a bidentate chelating agent. Coordination typically occurs through the deprotonated sulfur atom of the thiol group and one of the adjacent nitrogen atoms of the triazole ring (N2 or N4). This chelation results in the formation of a stable five-membered ring with the metal center. nih.gov

Beyond simple chelation, the 1,2,4-triazole-3-thiol scaffold can exhibit other coordination behaviors. For instance, it can act as a monodentate ligand, coordinating through either the sulfur or a nitrogen atom. Furthermore, in polynuclear complexes, it can function as a bridging ligand, connecting two or more metal centers. This bridging can occur through the sulfur atom or via the N1 and N2 atoms of the triazole ring. acs.orgbohrium.com

The presence of alkyl substituents at the N4 and C5 positions of the triazole ring, such as the butyl and propyl groups in 4-Butyl-5-propyl-4H-1,2,4-triazole-3-thiol, can significantly influence the ligand's coordination properties. These influences can be broadly categorized into electronic and steric effects.

Electronic Effects: Alkyl groups are generally considered to be electron-donating. The inductive effect of the butyl and propyl groups increases the electron density on the donor atoms (sulfur and nitrogen) of the triazole scaffold. This enhanced electron density can lead to stronger coordination bonds with metal ions, thereby increasing the stability of the resulting metal complexes.

Steric Effects: The bulkiness of the butyl and propyl groups can introduce steric hindrance around the coordination sites. This steric bulk can influence the geometry of the resulting metal complexes, potentially favoring the formation of tetrahedral over square planar or octahedral geometries for certain metal ions. nih.gov The steric hindrance may also affect the ability of the ligand to form polynuclear complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazole-3-thiol derivatives is generally straightforward. The typical procedure involves the reaction of the ligand with a suitable metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio in an appropriate solvent, such as ethanol (B145695) or methanol. The reaction mixture is often refluxed to ensure complete complex formation. nih.gov The resulting metal complexes can then be isolated as crystalline precipitates.

Based on general synthetic routes for analogous ligands, transition metal complexes of this compound with metals such as Ni(II), Cu(II), Zn(II), Co(II), and Pd(II) can be prepared. researchgate.netresearchgate.netajol.infoekb.eg For example, reacting an ethanolic solution of the ligand with an ethanolic solution of the corresponding metal chloride or acetate (B1210297) salt, followed by reflux, would be a viable synthetic approach. The characterization of these complexes would involve techniques such as elemental analysis, FTIR, UV-Vis, and NMR spectroscopy, as well as magnetic susceptibility measurements.

Complexes of 1,2,4-triazole-3-thiol derivatives with main group metals like Sn(II) and Cd(II) have also been reported. nih.gov The synthesis of these complexes follows a similar methodology to that of the transition metal complexes, involving the reaction of the ligand with a salt of the main group metal. The resulting complexes can be characterized by similar analytical techniques to elucidate their structure and properties.

Electronic and Structural Properties of Coordination Compounds (e.g., Magnetic Properties, Spectroscopic Analysis)

The electronic and structural properties of metal complexes of 1,2,4-triazole-3-thiol derivatives are of significant interest. These properties are typically investigated using a combination of magnetic measurements and various spectroscopic techniques.

Magnetic Properties: Magnetic susceptibility measurements are a powerful tool for determining the geometry and electronic structure of complexes containing paramagnetic metal ions. For instance, the magnetic moment of a Ni(II) complex can help distinguish between an octahedral and a tetrahedral geometry. Similarly, for Cu(II) complexes, the magnetic moment can provide insights into the presence of any metal-metal interactions. In polynuclear complexes of 1,2,4-triazole (B32235) derivatives, magnetic studies have revealed the presence of both ferromagnetic and antiferromagnetic superexchange interactions between the metal centers, mediated by the bridging triazole ligand. mdpi.com

Spectroscopic Analysis:

FTIR Spectroscopy: Infrared spectroscopy is invaluable for confirming the coordination of the ligand to the metal ion. A key indicator of coordination is the disappearance of the ν(S-H) stretching vibration in the spectrum of the complex, which is present in the free ligand. nih.gov Additionally, shifts in the stretching frequencies of the C=N and C-S bonds upon complexation provide further evidence of coordination through the nitrogen and sulfur atoms. ajol.info

NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. The coordination of the ligand to a metal ion leads to changes in the chemical environment of the nuclei, resulting in shifts in the NMR signals. nih.govresearchgate.net The disappearance of the SH proton signal in the 1H NMR spectrum of the complex is a clear indication of deprotonation and coordination through the sulfur atom.

UV-Vis Spectroscopy: The electronic absorption spectra of the metal complexes in the UV-Visible region provide information about the d-d electronic transitions of the metal ions. The positions and intensities of these absorption bands are characteristic of the coordination geometry of the metal center. For example, the electronic spectrum can help differentiate between octahedral, tetrahedral, and square planar geometries for a given metal ion. nih.govresearchgate.net

Below are interactive tables summarizing typical spectroscopic and magnetic data for metal complexes of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ligands.

Table 1: Representative FTIR Spectral Data (cm-1) for 1,2,4-Triazole-3-Thiol Ligands and their Metal Complexes

Compound/Complexν(S-H)ν(C=N)ν(C-S)
Free Ligand~2736~1645~673
Ni(II) ComplexAbsentShiftedShifted
Cu(II) ComplexAbsentShiftedShifted
Zn(II) ComplexAbsentShiftedShifted

Table 2: Representative 1H NMR Chemical Shifts (ppm) for a Diamagnetic 1,2,4-Triazole-3-Thiol Complex

ProtonFree LigandZn(II) Complex
SH~13.97Absent
Aromatic/Ring CH7.5-8.1Shifted
NH2 (if present)~5.83Shifted

Table 3: Typical Magnetic Moments (B.M.) for Transition Metal Complexes of 1,2,4-Triazole-3-Thiol Derivatives

Metal IonGeometryExpected Magnetic Moment
Co(II)Octahedral4.7-5.2
Ni(II)Octahedral2.9-3.4
Cu(II)Mononuclear~1.9-2.2

Investigation of Pharmacological Potential Through Structure Activity Relationships and Mechanistic Insights Excluding Clinical Human Trial Data, Dosage/administration, and Safety/adverse Effect Profiles

Antimicrobial Activity: Mechanistic Considerations and Structure-Activity Relationships (SAR)

The 1,2,4-triazole (B32235) scaffold is a core component of several clinically used antifungal agents, and its derivatives are widely investigated for both antibacterial and antifungal properties. connectjournals.comnih.govnih.gov The thiol group at the C-3 position and the substituents at the N-4 and C-5 positions play a crucial role in modulating this activity.

Derivatives of 4H-1,2,4-triazole-3-thiol have demonstrated significant in vitro activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.comistanbul.edu.tr For instance, certain Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown potent inhibition of bacterial species like Staphylococcus aureus and fungal species such as Microsporum gypseum. nih.gov

The proposed mechanisms for the antimicrobial action of triazole derivatives are multifaceted. The heterocyclic triazole ring can interact with biological receptors through non-covalent bonds, including hydrogen bonding and dipole-dipole interactions. researchgate.net The presence of a sulfur atom in the thiol or thione form is often considered crucial for enhanced activity. researchgate.netdergipark.org.tr One of the primary mechanisms for antifungal activity in azole compounds involves the inhibition of cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death. While this is a well-established mechanism for azole antifungals, the specific contribution of the 3-thiol group in derivatives like 4-butyl-5-propyl-4H-1,2,4-triazole-3-thiol to this or other microbial targets continues to be an area of active investigation.

Compound DerivativeTest OrganismActivity/Result (MIC or Inhibition Zone)Reference
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. aureus0.264 mM nih.gov
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. pyogenes0.132 mM nih.gov
Amino-containing indole (B1671886) derivative of 4-amino-4H-1,2,4-triazole-3-thiolS. aureus2 µg/mL nih.gov
Amino-containing indole derivative of 4-amino-4H-1,2,4-triazole-3-thiolE. coli8 µg/mL nih.gov
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesM. gypseumStrong activity, some superior to ketoconazole nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the antimicrobial potency of 1,2,4-triazole-3-thiol derivatives. The nature, size, and position of substituents on the triazole ring significantly influence their biological activity.

The lipophilicity of the molecule, which is heavily influenced by alkyl substituents, is a key factor. An optimal level of lipophilicity is required for the compound to penetrate microbial cell membranes. The butyl and propyl groups in this compound would confer a degree of lipophilicity to the molecule. Studies on related series have shown that varying the length and nature of aliphatic side chains at the N-4 position can modulate activity against different bacterial species. nih.gov For example, in one study, a 4-tert-butyl substituted triazole-3-thione was found to be highly active against a broad spectrum of bacteria. nih.gov This suggests that the size and branching of the alkyl group at the N-4 position are critical determinants of efficacy. The combination of a butyl group at N-4 and a propyl group at C-5 would need to be specifically tested to determine its effect on the antimicrobial spectrum and potency.

Antioxidant Properties: Radical Scavenging Mechanisms and SAR

Many 1,2,4-triazole derivatives have been identified as potent antioxidant agents, capable of scavenging harmful free radicals that contribute to oxidative stress. nih.govisres.org The antioxidant capacity is often attributed to the presence of electron-donating groups and the ability of the molecule to donate a hydrogen atom or an electron. japsonline.com

The primary mechanisms by which antioxidant compounds neutralize free radicals are through hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. scripps.edu The thiol (-SH) and amino (-NH) groups on the triazole scaffold are potential sites for hydrogen donation. nih.gov Theoretical studies on related 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives have indicated that the hydrogen atoms of the NH and NH2 groups are flexible and play a pivotal role in the scavenging mechanism. nih.gov

Experimental assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging tests are commonly used to evaluate antioxidant capacity. nih.govzsmu.edu.ua These experiments measure the ability of a compound to reduce a stable radical, which can occur via HAT, SET, or a combination of both. For example, studies on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed effective scavenging of both DPPH and ABTS radicals, confirming its antioxidant potential. nih.gov

Computational methods, such as Density Functional Theory (DFT), are valuable tools for understanding the antioxidant mechanisms of triazole derivatives. nih.govsapub.org These theoretical calculations can determine parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA), which correlate with the propensity for HAT and SET mechanisms, respectively.

Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to build models that correlate the structural features of triazole derivatives with their experimentally determined antioxidant activity. nih.gov These models help in identifying key molecular descriptors responsible for antioxidant efficacy, providing a rational basis for the design of new, more potent antioxidant compounds. nih.gov Such studies have highlighted that electron-donating substituents generally enhance antioxidant activity. japsonline.com

Compound DerivativeAssayResult (IC50)Reference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)DPPH1.3 × 10⁻³ M nih.gov
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)DPPH2.2 × 10⁻³ M nih.gov
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)ABTS4.7 × 10⁻⁵ M nih.gov
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)ABTS5.5 × 10⁻⁵ M nih.gov
2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenolDPPH7.12 µg/mL japsonline.com
2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenolABTS4.59 µg/mL japsonline.com

Anti-inflammatory, Antinociceptive, and Anticonvulsant Activities: Proposed Molecular Mechanisms of Action

The 1,2,4-triazole nucleus is a versatile scaffold for developing agents with activity in the central nervous system and for treating inflammatory conditions. researchgate.netresearchgate.net

Anti-inflammatory Activity: Several 1,2,4-triazole-3-thiol derivatives have demonstrated significant anti-inflammatory properties in preclinical models. researchgate.netnih.gov The proposed mechanism often involves the inhibition of key enzymes in the inflammatory cascade. For example, some triazole derivatives have been investigated as inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. researchgate.net Computational studies have suggested that compounds with a more stabilized lowest unoccupied molecular orbital (LUMO) exhibit greater enzyme inhibitory activity. researchgate.net The analgesic activity observed in some derivatives is often linked to their anti-inflammatory profile. mdpi.com

Anticonvulsant Activity: The 1,2,4-triazole ring is present in some anticonvulsant drugs, and novel derivatives are continuously being explored for this purpose. nih.govnih.gov A study on 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16), a compound structurally related to the subject of this article, showed protective effects in a mouse model of tonic-clonic seizures. nih.gov The mechanisms underlying the anticonvulsant effects of triazoles can be diverse. Some compounds are thought to interact with voltage-gated sodium or calcium channels, which are crucial for neuronal excitability. mdpi.com Others may modulate neurotransmitter systems, such as the GABAergic system. nih.gov Recent studies on benzodiazepine (B76468) receptor binding suggest that an aromatic ring and a coplanar proton-accepting group are important features, a structural motif that can be mimicked by triazole derivatives. nih.gov

Antinociceptive Activity: Anticonvulsant drugs are frequently effective in managing neuropathic pain, and thus, novel anticonvulsant triazoles are also evaluated for antinociceptive (analgesic) activity. mdpi.com The antinociceptive effects can stem from the same mechanisms as their anticonvulsant action, such as the blockade of neuronal ion channels, which reduces the transmission of pain signals. mdpi.com

In Vitro Receptor Binding and Enzyme Inhibition Studies

Direct in vitro receptor binding and enzyme inhibition studies for this compound are not documented in the current body of scientific literature. However, the 1,2,4-triazole scaffold is a well-established pharmacophore known to interact with various biological targets. For instance, different derivatives of 1,2,4-triazole have been synthesized and evaluated for their binding affinity to specific receptors, such as the human V(1A) vasopressin receptor and endothelin receptors. These studies underscore the potential of the triazole ring system to serve as a core structure for the development of receptor-specific ligands.

Similarly, various 1,2,4-triazole-3-thiol derivatives have demonstrated inhibitory activity against a range of enzymes. These include enzymes like α-glucosidase, which is a target in diabetes management, and acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The inhibitory potential of these compounds is often attributed to the specific substituents on the triazole ring, which influence the molecule's ability to interact with the active site of the enzyme. Without empirical data, the specific receptor binding profile and enzyme inhibition capabilities of this compound can only be hypothesized based on the activities of its chemical relatives.

SAR Analysis for Optimized Pharmacological Responses

Structure-activity relationship (SAR) analyses of 1,2,4-triazole-3-thiol derivatives have consistently shown that the nature and position of substituents on the triazole ring are critical determinants of their pharmacological activity. Alterations in the substituents at the N-4 and C-5 positions can significantly impact the compound's biological profile. For example, the introduction of different alkyl or aryl groups can modulate properties such as lipophilicity, steric hindrance, and electronic distribution, thereby influencing the compound's interaction with its biological target.

Antineoplastic and Cytotoxic Potential: Molecular Targets and Cellular Pathways (in vitro/in silico)

Investigations into Cell Line Growth Inhibition Mechanisms

While there are no specific studies on the cell line growth inhibition mechanisms of this compound, research on other 4,5-disubstituted-1,2,4-triazole-3-thiols has indicated potential cytotoxic and antitumor activities. These studies have often involved screening against various cancer cell lines to determine their inhibitory concentrations (IC50 values).

The mechanisms underlying the cytotoxic effects of 1,2,4-triazole derivatives are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. The specific cellular pathways affected are highly dependent on the substitution pattern of the triazole core. To understand the potential of this compound as an antineoplastic agent, it would be necessary to conduct in vitro assays using a panel of human cancer cell lines.

In Silico Docking Studies for Putative Target Identification and Ligand-Target Interactions

In the absence of experimental data, in silico molecular docking studies serve as a valuable tool for predicting the potential biological targets of a compound and for understanding its binding interactions at a molecular level. While no specific docking studies for this compound have been published, such studies on other triazole derivatives have been instrumental in identifying putative targets, including various enzymes and receptors implicated in disease.

A computational approach for this compound would involve docking the molecule into the binding sites of known cancer-related proteins to predict its binding affinity and mode of interaction. This could provide insights into its potential mechanism of action and guide further experimental validation. The butyl and propyl substituents would be expected to play a significant role in the binding interactions, potentially occupying hydrophobic pockets within the target protein.

Advanced Materials Science and Catalytic Implications: Mechanistic Investigations

Corrosion Inhibition Mechanisms of 1,2,4-Triazole-3-Thiols

Derivatives of 1,2,4-triazole-3-thiol are recognized as highly effective corrosion inhibitors for various metals and alloys, including steel and copper, particularly in acidic environments. nih.govsdit.ac.inacs.org Their efficacy stems from their ability to adsorb onto the metal surface, creating a protective barrier that impedes the electrochemical reactions responsible for corrosion. nih.gov The inhibition mechanism is multifaceted, involving both physical and chemical adsorption processes. ktu.lt

Adsorption Characteristics on Metal Surfaces: Surface Science Approaches

The protective action of 1,2,4-triazole-3-thiol derivatives begins with their adsorption onto the metal surface. This process is driven by the rich electronic features of the molecule. The triazole ring contains π-electrons and nitrogen heteroatoms with lone pairs of electrons, while the thiol group provides a sulfur atom, another active center for interaction. mdpi.comnih.gov

The adsorption can occur through several modes of interaction:

Chemisorption : This involves the formation of coordinate bonds between the heteroatoms (N and S) and the vacant d-orbitals of the metal atoms on the surface. mdpi.com The sulfur atom, in particular, shows a strong affinity for metal surfaces.

Physisorption : In acidic solutions, the triazole molecule can become protonated. This creates a cationic species that can be electrostatically attracted to the negatively charged metal surface (due to adsorbed anions like Cl⁻ or SO₄²⁻). acs.org

π-Electron Interaction : The π-electrons of the triazole ring can interact with the metal surface, contributing to the stability of the adsorbed film. mdpi.com

These interactions lead to the formation of a dense, protective film that isolates the metal from the corrosive medium. nih.gov The orientation of the adsorbed molecules, often nearly parallel to the surface, maximizes surface coverage and enhances the protective effect. nih.gov The strength and mode of adsorption are often described by adsorption isotherms, with the Langmuir adsorption isotherm frequently providing the best fit, indicating the formation of a monolayer of inhibitor on the metal surface. sdit.ac.inktu.ltnih.gov

Electrochemical and Quantum Chemical Interpretations of Inhibition Efficiency

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Electrochemical Findings: PDP studies reveal that 1,2,4-triazole-3-thiol derivatives typically act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, although one may be more pronounced. sdit.ac.inresearchgate.netuniv-batna2.dz EIS measurements provide further insight into the inhibitor-metal interface. The formation of a protective film increases the charge transfer resistance (Rct) and decreases the double-layer capacitance (Cdl), both of which are indicative of effective corrosion inhibition. nih.govktu.lt The inhibition efficiency generally increases with the concentration of the inhibitor, reaching high values (often exceeding 90%) at optimal concentrations. nih.govresearchgate.net

Interactive Table: Representative Electrochemical Data for 1,2,4-Triazole-3-Thiol Derivatives This table presents typical data obtained from electrochemical studies on steel in acidic media, demonstrating the effect of inhibitor concentration on corrosion parameters.

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (IE %)Charge Transfer Resistance (Rct, Ω·cm²)Double Layer Capacitance (Cdl, µF/cm²)
0 (Blank)15.2050250
507.352110180
1003.875250120
2002.18648090
3001.78962075
Note: Data are representative examples derived from findings on similar compounds like 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. nih.gov

Quantum Chemical Interpretations: Quantum chemical calculations, often using Density Functional Theory (DFT), provide a theoretical basis for understanding the inhibitive properties at a molecular level. researchgate.netresearchgate.net Key parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital) : A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency. researchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital) : A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO) : A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance. researchgate.net

The distribution of Mulliken charges on the atoms reveals the likely sites for interaction; nitrogen and sulfur atoms typically possess negative charges, confirming them as active centers for adsorption. researchgate.net

Interactive Table: Quantum Chemical Parameters for a Model 1,2,4-Triazole-3-Thiol Inhibitor

ParameterValue (eV)Interpretation
E_HOMO-6.5High capacity for electron donation
E_LUMO-1.2Ability to accept electrons
Energy Gap (ΔE)5.3High reactivity, good inhibition potential
Note: Values are representative and used for illustrative purposes based on general findings for triazole-thiol derivatives. researchgate.netresearchgate.netresearchgate.net

Role as Components in Functional Materials (e.g., polymers, sensors): Mechanistic Insights

The structural features of 4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol make it a valuable building block for functional materials, especially chemosensors. The triazole ring provides well-defined coordination sites, and the thiol group offers a reactive handle for further functionalization or direct interaction.

Intermolecular Interactions and Their Influence on Material Properties

The functionality of materials incorporating triazole-thiol units is governed by specific intermolecular interactions. The nitrogen atoms of the triazole ring are excellent ligands for metal ions. sci-hub.se This coordination ability is central to the design of chemosensors for detecting specific metal cations. The binding of a metal ion to the triazole moiety can significantly alter the electronic properties of the molecule, which in turn affects its photophysical characteristics (e.g., color or fluorescence). nih.govnih.gov

Similarly, the thiol group can interact with certain analytes through nucleophilic reactions or by binding to soft metal ions. mdpi.com In polymers, these groups can form hydrogen bonds or coordinate with metal cross-linkers, influencing the polymer's mechanical, thermal, and optical properties.

Mechanistic Aspects of Sensor Response and Selectivity

The mechanism of sensor response in triazole-based chemosensors is often based on photophysical processes such as Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). sci-hub.se

A typical mechanism for a fluorescent "turn-on" sensor involves a fluorophore linked to the triazole-thiol recognition unit. In the absence of the target analyte (e.g., a metal ion), a PET process may occur from the triazole nitrogen's lone pair to the excited fluorophore, quenching the fluorescence. Upon binding of the metal ion, the lone pair electrons are engaged in coordination, which inhibits the PET process and restores the fluorescence. sci-hub.se

Selectivity is achieved through the principle of molecular recognition. The spatial arrangement of the nitrogen and sulfur atoms in the triazole-thiol scaffold creates a binding pocket with a specific size, geometry, and electronic character. This allows the sensor to bind preferentially to a particular analyte over other competing species. sci-hub.senih.gov The butyl and propyl groups on the ring can also influence selectivity and solubility in different media.

Heterogeneous and Homogeneous Catalysis Utilizing Triazole-Thiol Ligands

While less explored than their role in corrosion and sensors, 1,2,4-triazole-3-thiols represent a promising class of ligands for catalysis. The presence of both nitrogen and sulfur donor atoms allows them to act as bidentate (N,S) ligands, capable of forming stable complexes with a variety of transition metals that are active in catalysis.

In homogeneous catalysis , a metal complex with a triazole-thiol ligand would be soluble in the reaction medium. The ligand's role is to stabilize the metal center and electronically tune its reactivity. The butyl and propyl substituents can enhance the solubility of the catalyst complex in organic solvents. By modifying these substituents, the steric and electronic environment around the metal can be fine-tuned to control the activity and selectivity of catalytic reactions such as cross-coupling, hydrogenation, or oxidation.

In heterogeneous catalysis , the triazole-thiol molecule could be used to anchor metal nanoparticles to a solid support. The thiol group can covalently bind to surfaces like gold or silica, while the triazole ring coordinates the catalytically active metal. This approach combines the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The ligand would prevent the metal nanoparticles from leaching and agglomerating, thereby maintaining catalytic performance over time.

Ligand Design Principles for Specific Catalytic Transformations

The design of ligands is a cornerstone of modern catalysis, enabling the fine-tuning of a metal catalyst's activity, selectivity, and stability. For the compound this compound, its utility as a ligand in catalytic transformations is dictated by the interplay of its structural and electronic features. The design principles for tailoring its catalytic properties revolve around the modification of steric hindrance, electronic effects, and the inherent coordination chemistry of the triazole-thiol core.

The 1,2,4-triazole-3-thiol scaffold offers multiple coordination sites, primarily through the sulfur atom of the thiol group and the nitrogen atoms of the triazole ring. This allows for versatile coordination modes with a metal center, which can be influenced by the substituents on the triazole ring. The butyl group at the N4 position and the propyl group at the C5 position of this compound introduce specific steric and electronic characteristics that are crucial for its function as a ligand.

Steric Effects: The butyl and propyl groups contribute to the steric bulk around the metal center upon coordination. This steric hindrance can be strategically employed to control the access of substrates to the catalytic site, thereby influencing selectivity, particularly in asymmetric catalysis. For instance, in cross-coupling reactions, the steric profile of the ligand can dictate the rate of reductive elimination and prevent the formation of undesired side products. The flexibility of the alkyl chains also allows for conformational changes that can stabilize different intermediates in a catalytic cycle.

Electronic Effects: The alkyl groups on the triazole ring are electron-donating, which can modulate the electron density at the metal center. An increase in electron density on the metal can enhance its reactivity in oxidative addition steps, which are often rate-determining in catalytic cycles. The electronic nature of the triazole ring itself, with its three nitrogen atoms, contributes to a unique electronic environment that can stabilize various oxidation states of the coordinated metal.

The design of catalysts based on this compound can be further expanded by introducing other functional groups to the butyl or propyl chains, or by synthesizing derivatives with different alkyl or aryl groups at the N4 and C5 positions. This modularity allows for the creation of a library of ligands with systematically varied properties to screen for optimal catalytic performance in a specific transformation.

Below is a data table illustrating how modifications to the substituents on the 4H-1,2,4-triazole-3-thiol core can influence catalytic outcomes in a hypothetical Suzuki-Miyaura cross-coupling reaction.

LigandN4-SubstituentC5-SubstituentYield (%)Turnover Number (TON)
This compoundButylPropyl929200
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiolMethylPhenyl858500
4-Cyclohexyl-5-tert-butyl-4H-1,2,4-triazole-3-thiolCyclohexyltert-Butyl959500

Reaction Mechanism Elucidation in Catalytic Cycles

Understanding the reaction mechanism of a catalytic cycle is paramount for optimizing catalyst performance and designing more efficient catalytic systems. For a catalyst incorporating this compound as a ligand, elucidating the mechanism involves identifying the key intermediates and transition states, as well as determining the rate-limiting step.

Let us consider a hypothetical palladium-catalyzed cross-coupling reaction. The catalytic cycle would likely proceed through a series of well-established elementary steps: oxidative addition, transmetalation, and reductive elimination. The this compound ligand would play a crucial role in each of these steps.

Future Research Directions and Unexplored Avenues for 4 Butyl 5 Propyl 4h 1,2,4 Triazole 3 Thiol

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel and sustainable pathways for the synthesis of 4-Butyl-5-propyl-4H-1,2,4-triazole-3-thiol. Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, could significantly enhance the efficiency and sustainability of its production. nih.govnih.govrsc.orgbohrium.comtandfonline.com

A proposed synthetic route could involve a multi-step process beginning with the reaction of valerohydrazide with butyl isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent cyclization under basic conditions, potentially facilitated by microwave irradiation, would yield the target triazole. The exploration of one-pot syntheses and catalytic methods would also be a valuable endeavor. mdpi.comnih.govktu.edu.tr

StepReactionReagents and ConditionsPotential Green Alternative
1Formation of ThiosemicarbazideValerohydrazide, Butyl isothiocyanate, Reflux in ethanol (B145695)Ultrasound-assisted reaction in a water-ethanol mixture
2CyclizationSodium hydroxide, RefluxMicrowave-assisted synthesis in a solvent-free or high-boiling point solvent system

Further investigations could focus on enzymatic synthesis or the use of biocatalysts to improve the sustainability profile of the production process. A thorough investigation into reaction kinetics and optimization of process parameters will be crucial for developing a scalable and economically viable synthetic route.

Advanced Spectroscopic and Structural Investigations (e.g., time-resolved studies, cryo-EM)

A deep understanding of the molecular structure and dynamics of this compound is fundamental to unlocking its full potential. Advanced spectroscopic and structural investigation techniques can provide unprecedented insights into its properties.

Time-resolved spectroscopic studies , such as transient absorption spectroscopy, could be employed to investigate the excited-state dynamics of the molecule. This would be particularly relevant for exploring its potential in applications like photochemistry and optoelectronics.

Cryo-electron microscopy (cryo-EM) , a technique rapidly gaining traction for the structural determination of small molecules, could be a powerful tool for obtaining high-resolution structural information. nih.govnih.govspringernature.comacs.orgportlandpress.com This would be especially valuable for understanding its solid-state packing and intermolecular interactions.

TechniqueInformation GainedPotential Application
Time-Resolved Infrared SpectroscopyVibrational dynamics upon photoexcitationUnderstanding reaction mechanisms and energy dissipation pathways
Femtosecond Transient AbsorptionExcited-state lifetime and decay pathwaysDesign of photosensitizers and optical materials
Cryo-Electron Diffraction (MicroED)High-resolution crystal structureElucidation of solid-state packing and hydrogen bonding networks nih.govnih.govspringernature.comacs.orgportlandpress.com

These advanced techniques, in conjunction with conventional methods like NMR, IR, and mass spectrometry, will provide a comprehensive picture of the molecule's structure and behavior at various timescales.

Deeper Computational Modeling of Complex Chemical Systems and Reactivity Landscapes

Computational chemistry offers a powerful avenue for predicting and understanding the behavior of this compound. Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, tautomeric equilibria, and reactivity. researchgate.nettandfonline.comnih.govresearchgate.netufms.br

Key areas for computational investigation include:

Tautomerism: The 1,2,4-triazole-3-thiol ring can exist in different tautomeric forms (thione and thiol). DFT studies can predict the relative stabilities of these tautomers in various environments (gas phase, different solvents), which is crucial for understanding its reactivity and biological activity. researchgate.netnih.govresearchgate.net

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of its synthesis and other chemical transformations, aiding in the optimization of reaction conditions.

Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the interpretation of experimental data and confirm the structure of the synthesized compound.

Interaction with Biomolecules: Molecular docking and molecular dynamics simulations can be used to predict its binding affinity and mode of interaction with specific biological targets, guiding the design of new therapeutic agents.

Computational MethodProperty to be InvestigatedSignificance
DFT (e.g., B3LYP/6-311++G**)Tautomeric stability, geometric parameters, vibrational frequenciesUnderstanding the predominant form and interpreting spectroscopic data nih.govresearchgate.net
Time-Dependent DFT (TD-DFT)Electronic transitions and excited-state propertiesPredicting UV-Vis spectra and photophysical behavior
Molecular Dynamics (MD) SimulationsConformational flexibility and interactions with solvent moleculesUnderstanding its behavior in solution and at interfaces

These computational studies will not only complement experimental findings but also provide predictive power for designing new derivatives with tailored properties.

Expansion of Ligand Design for Diverse Coordination Chemistry Applications

The presence of nitrogen and sulfur atoms in the 1,2,4-triazole-3-thiol core makes this compound an excellent candidate for use as a ligand in coordination chemistry. scispace.comnih.govnih.govekb.egdntb.gov.uaresearchgate.netcore.ac.ukmdpi.comresearchgate.net Future research should focus on the design and synthesis of a wide range of metal complexes with this ligand.

The butyl and propyl groups can be strategically modified to fine-tune the steric and electronic properties of the ligand, thereby influencing the geometry and reactivity of the resulting coordination complexes. The coordination behavior with various transition metals (e.g., Cu, Zn, Ni, Co, Fe) should be systematically investigated. nih.govnih.govekb.egdntb.gov.uaresearchgate.net

Potential applications for these coordination complexes include:

Catalysis: As catalysts for various organic transformations.

Materials Science: In the development of metal-organic frameworks (MOFs) with interesting magnetic or porous properties. mdpi.com

Bioinorganic Chemistry: As models for metalloenzymes or as potential therapeutic agents.

Metal IonPotential Coordination GeometryPossible Application
Copper(II)Square planar or distorted octahedralCatalysis, Antifungal agents
Zinc(II)TetrahedralFluorescent sensors, Anticancer agents
Iron(II/III)OctahedralSpin-crossover materials, Magnetic resonance imaging contrast agents

Focused Mechanistic Studies on Specific Pharmacological Targets and Pathways

The 1,2,4-triazole (B32235) scaffold is a well-established pharmacophore present in numerous approved drugs. nih.goveurekaselect.comtandfonline.comfrontiersin.orgnih.govnih.govresearchgate.netisp.edu.pkchemijournal.comresearchgate.net Derivatives of 1,2,4-triazole have shown a wide range of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. nih.goveurekaselect.comtandfonline.comchemijournal.com The unique lipophilicity imparted by the butyl and propyl groups in this compound may lead to enhanced cell permeability and novel pharmacological profiles.

Future research should involve focused mechanistic studies to identify and validate specific pharmacological targets. This can be achieved through a combination of in vitro and in silico approaches.

Enzyme Inhibition Assays: Screening against a panel of clinically relevant enzymes, such as kinases, proteases, and metabolic enzymes, could reveal potential therapeutic targets. researchgate.netisp.edu.pk

Cell-Based Assays: Evaluating its cytotoxic effects on various cancer cell lines and its antimicrobial activity against a range of pathogens.

Molecular Docking: In silico screening against known drug targets to prioritize experimental testing.

A detailed investigation into the structure-activity relationship (SAR) by synthesizing and testing a library of related derivatives will be crucial for optimizing its therapeutic potential.

Development of New Material Applications Based on Fundamental Understanding of Structure-Property Relationships

A thorough understanding of the structure-property relationships of this compound will pave the way for its application in materials science. The interplay between its molecular structure, intermolecular interactions, and bulk properties can be harnessed to develop new functional materials.

Potential material applications include:

Corrosion Inhibitors: The nitrogen and sulfur atoms can effectively coordinate to metal surfaces, forming a protective layer against corrosion.

Organic Electronics: The aromatic triazole core suggests potential for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), with the alkyl chains influencing solubility and film-forming properties.

Nonlinear Optical (NLO) Materials: Triazole derivatives have been investigated for their NLO properties, and the specific substitutions on this compound could lead to interesting second or third-order NLO responses. nih.gov

The synthesis of polymers incorporating the this compound moiety could also lead to materials with novel thermal, mechanical, and electronic properties.

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